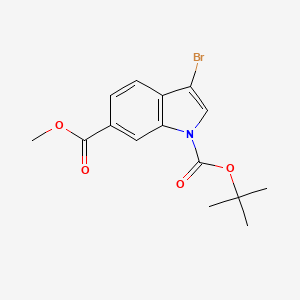

![molecular formula C6H5NS B2944273 6H-噻吩[2,3-b]吡咯 CAS No. 250-79-3](/img/structure/B2944273.png)

6H-噻吩[2,3-b]吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

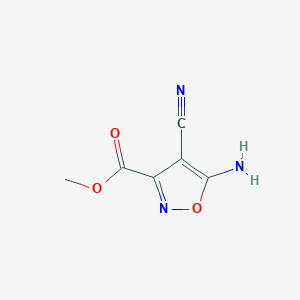

6H-thieno[2,3-b]pyrrole is a chemical compound with the molecular formula C6H5NS . It has a molecular weight of 123.18 . The compound is typically stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyrroles can be achieved through three steps: Gewald synthesis, alkylation, and Thorpe–Ziegler cyclization . Diethyl 3,6-bis((ethoxycarbonyl)methyl)-4-amino-6H-thieno-[2,3-b]pyrrole-2,5-dicarboxylate has been obtained by a one-pot method in DMF in good yield and high quality .Molecular Structure Analysis

The molecular structure of 6H-thieno[2,3-b]pyrrole consists of a thiophene ring fused to a pyrrole ring . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 261.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Physical and Chemical Properties Analysis

6H-thieno[2,3-b]pyrrole has a molar refractivity of 36.9±0.3 cm3, a polar surface area of 44 Å2, a polarizability of 14.6±0.5 10-24 cm3, a surface tension of 59.6±3.0 dyne/cm, and a molar volume of 91.4±3.0 cm3 .科学研究应用

合成和化学性质

- 合成方法:噻吩[2,3-b]吡咯可以通过 Gewald 合成、烷基化和 Thorpe-Ziegler 环化来合成。一种特定的二乙基衍生物已使用 DMF 中的一锅法合成,表明这些方法在生产高质量的噻吩[2,3-b]吡咯方面具有多功能性和有效性 (Wei 等人,2007)。

- 用于太阳能电池的电子特性:不对称的噻吩[2,3-b]吡咯基敏化剂已用于染料敏化太阳能电池中,显示出强大的光收集能力和高光电流,具有令人印象深刻的功率转换效率 (Wang 等人,2017)。

在药物发现和材料科学中的应用

- 稠合杂环合成:吡咯硫醇与酰化剂和烷化剂反应生成各种稠合杂环环系,包括噻吩[2,3-b]吡咯 (Harris & Mcfadden,1984)。

- 改善水溶性:人们已经努力提高噻吩[2,3-b]吡啶抗增殖剂的水溶性以用于临床应用。策略包括修改分子结构和使用聚合物基质进行溶解 (Zafar 等人,2018)。

- 潜在的药物支架:六氢-2H-噻吩[2,3-c]吡咯被提议作为药物发现的支架,基于环加成反应开发了实用的合成方法,证明了其在生成多样化的分子库中的效用 (Yarmolchuk 等人,2011)。

电子和光学应用

- 半导体构件:噻吩[3,2-b]吡咯作为一种有效的半导体构件,用于合成有机半导体,提供有利的光学和电化学性质 (Stefan 等人,2018)。

- 光伏器件效率:在用于聚合物太阳能电池的小分子受体中加入噻吩[3,2-b]吡咯单元已显示出改善器件性能,包括更高的开路电压和更低的能量损失 (Luo 等人,2022)。

安全和危害

6H-thieno[2,3-b]pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Mode of Action

It is known that thienopyrroles, a class of compounds to which 6h-thieno[2,3-b]pyrrole belongs, have been incorporated into a range of biologically active compounds .

Biochemical Pathways

Thienopyrroles have been introduced into a range of biologically active compounds, including protein tyrosine phosphatases and cck antagonists, as well as inhibitors of glycogen phosphorylase .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry, at room temperature .

属性

IUPAC Name |

6H-thieno[2,3-b]pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-7-6-5(1)2-4-8-6/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTYHLDSYLKPSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic approaches to 6H-thieno[2,3-b]pyrroles?

A1: 6H-thieno[2,3-b]pyrroles can be synthesized through a multi-step process generally involving a Gewald reaction, alkylation, and Thorpe–Ziegler cyclization. [] This method allows for the incorporation of various substituents, enabling the exploration of structure-activity relationships. One study reported a one-pot synthesis of diethyl 3,6-bis((ethoxycarbonyl)methyl)-4-amino-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate in DMF with good yield and high purity. [] Another study utilized citric acid as a starting material to synthesize 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b] pyrrole-2-carboxylic acid. []

Q2: Beyond serotonin receptors, what other biological targets have been explored for 6H-thieno[2,3-b]pyrrole derivatives?

A3: Recent studies have investigated 6H-thieno[2,3-b]pyrrole derivatives as potential inhibitors of specific enzymes. For example, a derivative, Methyl 2-(hydroxymethyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate (Fragment 27), has been found to interact with Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase. [] Similarly, another derivative, 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, exhibited binding affinity to Mycobacterium tuberculosis malate synthase. [] These findings suggest potential applications of 6H-thieno[2,3-b]pyrrole derivatives in developing new antibacterial agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate](/img/structure/B2944194.png)

![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2944197.png)

![7-Oxabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2944198.png)

![N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2944203.png)

![3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2944209.png)

![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B2944212.png)

![5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2944213.png)